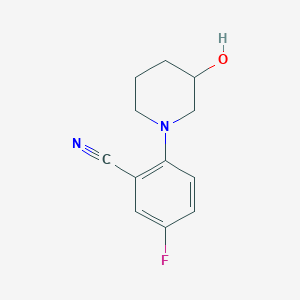

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile

Descripción

Chemical Classification and Nomenclature

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile belongs to the chemical class of fluorinated aromatic nitriles, specifically categorized as a substituted benzonitrile derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound. Alternative nomenclature includes Benzonitrile, 5-fluoro-2-(3-hydroxy-1-piperidinyl)-, which provides an inverted structural description emphasizing the benzonitrile core with substituent groups.

The compound exists under multiple Chemical Abstracts Service registry numbers, indicating potential variations in registration or structural representation. The primary Chemical Abstracts Service number is documented as 1092295-70-9, while an alternative registration appears as 1260803-70-0. This dual registration may reflect different stereochemical considerations or registration timing variations within chemical databases.

From a structural classification perspective, the compound represents a tertiary amine derivative due to the nitrogen atom within the piperidine ring system being substituted with the benzonitrile moiety. The presence of both fluorine substitution on the aromatic ring and hydroxyl functionality on the piperidine ring creates a bifunctional molecule with distinct chemical properties. The compound falls under the broader category of heterocyclic derivatives due to the six-membered piperidine ring containing one nitrogen atom.

The chemical belongs to specialty materials classification within commercial chemical categorization systems, reflecting its specialized applications and synthetic complexity. This classification indicates the compound's role as an intermediate or building block in more complex synthetic pathways rather than as a commodity chemical.

Molecular Identification Parameters

The molecular identification of this compound is characterized by specific structural and spectroscopic parameters that uniquely define the compound. The molecular formula is established as C₁₂H₁₃FN₂O, indicating the presence of twelve carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is consistently reported as 220.24 grams per mole, providing the precise mass for quantitative analytical applications.

Table 1: Molecular Identification Parameters

The International Chemical Identifier representation provides a standardized structural encoding: InChI=1S/C12H13FN2O/c13-10-3-4-12(9(6-10)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2. This encoding captures the complete structural connectivity and stereochemical information necessary for unambiguous chemical identification.

The Simplified Molecular Input Line Entry System notation is documented as N#CC1=CC(F)=CC=C1N2CC(O)CCC2, providing a linear representation of the molecular structure that facilitates computational analysis and database searching. This notation explicitly shows the nitrile functional group (N#C), the fluorine substitution, and the hydroxypiperidine moiety.

Computational chemistry parameters derived from molecular modeling calculations indicate a topological polar surface area of 47.26 square angstroms, reflecting the compound's hydrogen bonding potential and membrane permeability characteristics. The calculated logarithm of the partition coefficient is 1.65848, suggesting moderate lipophilicity that influences solubility and distribution properties. The molecule contains three hydrogen bond acceptor sites and one hydrogen bond donor site, with one rotatable bond providing conformational flexibility.

Historical Context in Benzonitrile Chemistry

The development of this compound is rooted in the broader historical context of benzonitrile chemistry, which traces its origins to the pioneering work of Hermann Fehling in 1844. Fehling's discovery of benzonitrile through thermal dehydration of ammonium benzoate established the foundation for aromatic nitrile chemistry and provided the nomenclature framework that extends to modern fluorinated derivatives. His systematic approach to structural elucidation, drawing analogies to the known reaction of ammonium formate yielding hydrogen cyanide, exemplified the methodical development of organic chemistry that continues to influence contemporary synthetic strategies.

The evolution from simple benzonitrile to complex fluorinated derivatives like this compound represents significant advances in synthetic methodology and structural modification strategies. The introduction of fluorine substitution into aromatic nitrile systems has been driven by the unique properties that fluorine imparts, including enhanced metabolic stability, altered electronic properties, and modified pharmacokinetic profiles. Research into fluorinated benzonitriles has demonstrated that fluoro substitution significantly affects chemical reactivity, particularly in carbon-carbon bond activation processes.

Modern developments in fluorinated benzonitrile chemistry have been influenced by studies showing that ortho-fluorine substituents provide substantial thermodynamic stabilization, with each ortho-fluorine contributing approximately -6.6 kilocalories per mole to product stability. This understanding has guided the rational design of fluorinated aromatic compounds, including derivatives like this compound, where fluorine positioning influences both chemical behavior and potential applications.

The incorporation of piperidine substituents into benzonitrile frameworks represents another significant development in the field, driven by the need for compounds with enhanced solubility, biological activity, and synthetic versatility. The combination of fluorine substitution with nitrogen-containing heterocyclic systems creates molecules with unique property profiles that have found applications in pharmaceutical intermediate synthesis and materials chemistry research.

Structural Significance of the Fluorinated Benzonitrile Core

The fluorinated benzonitrile core of this compound exhibits distinctive structural features that contribute to its chemical and physical properties. The fluorine atom positioned at the 5-position of the benzonitrile ring system creates significant electronic effects through both inductive and resonance mechanisms. The highly electronegative fluorine atom withdraws electron density from the aromatic system, creating a more electron-deficient environment that influences reactivity patterns and molecular interactions.

The positioning of the fluorine substituent relative to the nitrile group creates specific electronic communication pathways within the aromatic system. Research on fluorinated benzonitriles has demonstrated that meta-fluorine substituents provide modest thermodynamic contributions of approximately -1.8 kilocalories per mole to molecular stability, while maintaining distinct electronic effects on the aromatic system. This positioning allows for optimal balance between electronic modification and steric considerations in the overall molecular architecture.

The benzonitrile core provides a rigid, planar framework that serves as a structural anchor for the more flexible piperidine substituent. The nitrile functional group contributes both to the electronic properties of the molecule and to its potential for further chemical transformation. The linear geometry of the nitrile group and its strong electron-withdrawing character complement the effects of fluorine substitution, creating a highly polarized aromatic system with distinctive reactivity patterns.

Table 2: Structural Analysis of Fluorinated Benzonitrile Core

| Structural Feature | Electronic Effect | Stability Contribution |

|---|---|---|

| 5-Position Fluorine | Inductive withdrawal | Meta-position effect |

| Nitrile Group | Strong electron withdrawal | Resonance stabilization |

| Aromatic System | π-electron delocalization | Planar rigidity |

| Combined Effects | Enhanced electrophilicity | Synergistic stabilization |

The combination of fluorine and nitrile substitution creates a benzene ring with significantly altered electron density distribution compared to unsubstituted benzene. This electronic modification influences intermolecular interactions, including hydrogen bonding patterns, π-π stacking interactions, and dipole-dipole associations. The resulting molecular architecture provides a foundation for the specific biological and chemical activities observed in compounds containing this structural motif.

The planar nature of the fluorinated benzonitrile core contrasts with the three-dimensional character of the piperidine substituent, creating a molecule with both rigid and flexible components. This structural duality allows for specific molecular recognition events while maintaining conformational adaptability. The hydroxyl group on the piperidine ring provides additional hydrogen bonding capability that can interact with the electronically modified aromatic system, potentially creating intramolecular interactions that influence overall molecular conformation and stability.

Propiedades

IUPAC Name |

5-fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-10-3-4-12(9(6-10)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAWEFKXNWIMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=C(C=C2)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

The primary and most documented method for preparing 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile involves the nucleophilic substitution of 5-fluoro-2-nitrobenzonitrile with 3-hydroxypiperidine. This reaction typically proceeds under controlled conditions in the presence of a suitable solvent and catalyst or base to facilitate the substitution of the fluorine atom by the 3-hydroxypiperidinyl moiety.

-

- 5-Fluoro-2-nitrobenzonitrile

- 3-Hydroxypiperidine

-

- Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Catalyst/Base: May include bases like potassium carbonate or organic bases to enhance nucleophilicity

- Temperature: Typically ambient to reflux temperatures depending on solvent choice

- Time: Several hours to ensure complete conversion

Mechanism:

The nucleophilic nitrogen of 3-hydroxypiperidine attacks the aromatic carbon bearing the fluorine substituent, displacing the fluorine via an aromatic nucleophilic substitution mechanism, facilitated by the electron-withdrawing nitrile and nitro groups activating the ring.-

- Work-up involves aqueous quenching, extraction, and purification by recrystallization or chromatography to isolate the target compound with high purity.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Fluoro-2-nitrobenzonitrile + 3-hydroxypiperidine | Stir in DMF or ethanol with K2CO3 at 80-100°C | Nucleophilic substitution of F |

| 2 | Reaction monitoring by TLC or HPLC | Monitor until completion (4-12 hours) | Formation of intermediate |

| 3 | Work-up: aqueous extraction, solvent removal | Isolate crude product | Crude this compound |

| 4 | Purification by recrystallization or column chromatography | Obtain analytically pure compound | Final pure product |

Alternative Synthetic Approaches

While the above method is the most straightforward and commonly used, alternative methods may include:

Reduction of Nitro Group Followed by Substitution:

Some synthetic routes first reduce the nitro group to an amine, then perform substitution, but this is less common due to additional steps and purification challenges.Direct Coupling Reactions:

Transition-metal catalyzed amination methods (e.g., Buchwald-Hartwig amination) could be explored for coupling 3-hydroxypiperidine with suitably activated benzonitrile derivatives, though literature on this specific compound is limited.

Research Findings and Optimization

Yield and Purity:

Optimized reactions yield the compound in moderate to high yields (typically 70-90%), with purity exceeding 98% after purification.Solvent Effects:

Polar aprotic solvents enhance nucleophilicity and reaction rates, while protic solvents like ethanol may require longer reaction times.Catalyst/Base Influence:

Use of potassium carbonate or organic bases (e.g., triethylamine) improves substitution efficiency by deprotonating the amine nucleophile.Temperature Control:

Elevated temperatures (80-100°C) favor reaction kinetics but must be balanced to prevent side reactions or decomposition.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting Material | 5-Fluoro-2-nitrobenzonitrile | Commercially available or synthesized |

| Nucleophile | 3-Hydroxypiperidine | Used in slight excess to drive reaction |

| Solvent | DMF, ethanol, or similar | DMF preferred for higher yields |

| Base/Catalyst | Potassium carbonate, triethylamine | Enhances nucleophilicity |

| Temperature | 80–100°C | Reflux conditions improve reaction rate |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Yield | 70–90% | Dependent on optimization |

| Purification Method | Recrystallization, chromatography | Ensures >98% purity |

Análisis De Reacciones Químicas

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile features a fluorine atom and a hydroxypiperidine moiety attached to a benzonitrile framework. Its molecular formula is C₁₃H₁₄FN₃O, with a molecular weight of approximately 235.27 g/mol. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's bioavailability and interaction with biological targets.

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function, akin to known antibiotics.

2. Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The observed dose-dependent cytotoxicity suggests potential applications in cancer therapy. For instance, IC50 values indicate effective concentrations that can inhibit cell proliferation.

3. Enzyme Inhibition

this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can have implications for drug-drug interactions in pharmacotherapy, necessitating careful consideration when co-administering medications metabolized by these enzymes.

Case Studies

Antibacterial Studies

A notable study evaluated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL, highlighting its strong antibacterial potential.

Cytotoxicity Tests

In vitro cytotoxicity assays on human cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. The IC50 values suggest it may be a candidate for further development in cancer therapy.

Enzyme Inhibition Studies

Research has shown that this compound acts as a potent inhibitor of CYP1A2, which could affect the metabolism of other drugs and necessitate caution in clinical settings.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Substituent Variations and Functional Group Impact

Physical Properties

Key Observations

Functional Group Influence : The 3-hydroxypiperidine group in the target compound distinguishes it from analogs with sulfonyl, trifluoromethyl, or heterocyclic substituents. This group likely enhances solubility and target engagement through hydrogen bonding.

Synthetic Accessibility : Analogs with simpler substituents (e.g., CF3, pyrimidinyl) often achieve higher yields (60–81%) compared to more complex derivatives .

Commercial Viability : The discontinuation of the target compound may reflect challenges in synthesis, stability, or market demand compared to commercially available analogs like trifluoromethyl derivatives .

Actividad Biológica

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. Its structural characteristics suggest that it may interact with specific biological targets, leading to various pharmacological effects.

- Molecular Formula : C12H14FN3O

- CAS Number : 1260803-70-0

- Molecular Weight : 219.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its modulation of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor plays a crucial role in neurotransmission and is implicated in several central nervous system disorders, including anxiety and schizophrenia. Compounds that act as positive allosteric modulators (PAMs) of mGluR5 can enhance synaptic plasticity and cognitive function, making them potential therapeutic agents for treating cognitive deficits and psychotic symptoms .

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activity:

- Neuroprotective Effects : The compound has shown promise in enhancing long-term potentiation (LTP) in hippocampal neurons, which is critical for learning and memory processes .

- Antipsychotic Potential : In animal models, it demonstrated efficacy in reversing amphetamine-induced hyperlocomotion, a behavior predictive of antipsychotic activity .

- Cognitive Enhancement : The compound may facilitate cognitive functions through its action on mGluR5, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the effects of similar compounds on mGluR5 and their implications for neurological disorders:

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example:

- Step 1: React 5-fluoro-2-fluorobenzonitrile with 3-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) to facilitate substitution .

- Step 2: Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation: Confirm structure via ¹H NMR (e.g., δ 3.57 ppm for piperidinyl protons) and LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm substitution patterns (e.g., benzonitrile C≡N stretch at ~2230 cm⁻¹ absent in IR due to nitrile group) .

- X-ray Crystallography: Resolve stereochemistry of the hydroxypiperidine moiety (e.g., bond angles and torsional strain analysis) .

- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks; avoid electrostatic discharge during solvent handling .

- Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and dispose via licensed waste contractors .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of 3-hydroxypiperidine with fluorinated benzonitrile precursors?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of 3-hydroxypiperidine .

- Catalysis: Introduce CuI (10 mol%) to accelerate SNAr reactions at lower temperatures (60–80°C) .

- Workflow: Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) to terminate at maximum conversion .

Q. How do researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR (e.g., δ 7.56–7.66 ppm for aromatic protons) with computational predictions (DFT calculations) .

- Purity Checks: Re-crystallize from ethanol/water to remove byproducts; re-analyze via HPLC .

- Collaborative Analysis: Share raw data (e.g., crystallographic CIF files) for peer validation .

Q. What strategies are effective for stabilizing the hydroxypiperidine moiety during storage?

Methodological Answer:

- Storage Conditions: Keep under argon at –20°C in amber vials to prevent oxidation of the hydroxyl group .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .

Q. How to design a stability-indicating assay for this compound under varying pH conditions?

Methodological Answer:

- Buffer Preparation: Use ammonium acetate (pH 6.5) or phosphate buffers (pH 7.1) to simulate physiological conditions .

- Forced Degradation: Expose to 0.1N HCl/NaOH (70°C, 24h) and analyze degradants via UPLC-QTOF .

Q. What computational tools aid in predicting the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) .

- ADMET Prediction: Employ SwissADME to evaluate solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

Data Contradiction Analysis

Q. How should conflicting melting point data be addressed?

Methodological Answer:

- Reproducibility: Calibrate equipment using reference standards (e.g., caffeine, mp 235–238°C).

- Sample Prep: Ensure identical heating rates (1°C/min) and sample purity (≥98% by HPLC) .

- Report Context: Note solvent used for recrystallization (e.g., ethanol vs. acetonitrile) in metadata .

Experimental Design Tables

Q. Table 1: Key NMR Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C-4) | 7.66–7.56 | m | 2H |

| Piperidinyl CH₂ | 3.57 | s | 2H |

| Hydroxyl (-OH) | 1.50 (broad) | - | 1H |

Source: Adapted from analogous benzonitrile derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.